![molecular formula C16H18N2O4S2 B2983640 (Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide CAS No. 627039-30-9](/img/structure/B2983640.png)
(Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide
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Description
(Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C16H18N2O4S2 and its molecular weight is 366.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structural Analysis
The study of crystal structures of compounds similar to "(Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide" provides insights into their molecular configuration, enabling the design of compounds with desired chemical properties. For instance, Galushchinskiy et al. (2017) described the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, which are compared with related structures, highlighting the importance of structural analysis in understanding compound behavior and reactivity (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Hypoglycemic Activity
Several studies have focused on the hypoglycemic activity of thiazolidinone derivatives, indicating their potential in managing diabetes. Nikaljea et al. (2012) reported the synthesis of novel acetamide derivatives with significant hypoglycemic activity in an animal model, highlighting their therapeutic potential (Nikaljea, Choudharia, & Une, 2012).
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives are of interest due to the increasing resistance to existing antibiotics. Krátký et al. (2017) synthesized rhodanine-3-acetic acid-based amides and evaluated them as potential antimicrobial agents against a panel of bacteria, mycobacteria, and fungi, showing activity against mycobacteria and highlighting the potential of these compounds in addressing antimicrobial resistance (Krátký, Vinšová, & Stolaříková, 2017).
Anti-inflammatory and Anticancer Activities
The exploration of anti-inflammatory and anticancer activities of thiazolidinone derivatives reveals their potential in treating various diseases. For example, Sunder et al. (2013) synthesized derivatives showing significant anti-inflammatory activity, providing a basis for the development of new therapeutic agents (Sunder & Maleraju, 2013). Furthermore, Havrylyuk et al. (2010) screened novel 4-thiazolidinones for anticancer activity, identifying compounds with promising efficacy against various cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
properties
IUPAC Name |
2-[2-methoxy-4-[(Z)-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-9(2)18-15(20)13(24-16(18)23)7-10-4-5-11(12(6-10)21-3)22-8-14(17)19/h4-7,9H,8H2,1-3H3,(H2,17,19)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMPPFBGOCBUQK-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)N)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)N)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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